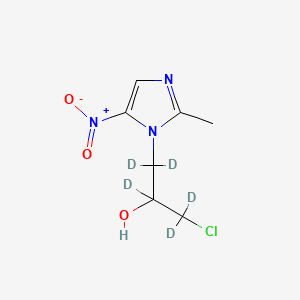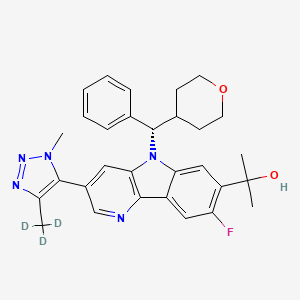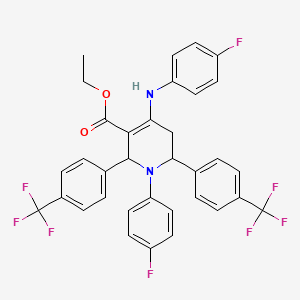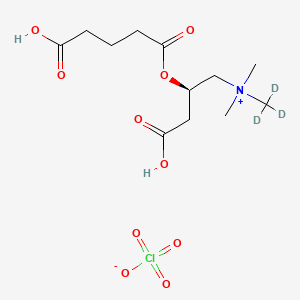
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. L-carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of the O-glutaryl-d3 group and perchlorate anion modifies its properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves several steps, starting from L-carnitine. The process typically includes the esterification of L-carnitine with glutaryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then treated with deuterated reagents to introduce the d3 label. Finally, the compound is converted to its perchlorate salt form by reacting with perchloric acid.
Industrial Production Methods
Industrial production of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of bioreactors and controlled environments ensures consistent quality and scalability.
化学反应分析
Types of Reactions
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the perchlorate anion with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
作用机制
The mechanism of action of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves its role in fatty acid transport and metabolism. The compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The deuterated label allows for precise tracking of metabolic processes, providing insights into the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid metabolism.
Acetyl-L-Carnitine: A derivative with an acetyl group, known for its neuroprotective properties.
Propionyl-L-Carnitine: Another derivative, used for its cardiovascular benefits.
Uniqueness
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is unique due to its deuterated label and perchlorate anion, which enhance its stability and allow for detailed metabolic studies. Its specific modifications make it a valuable tool in research applications that require precise tracking and analysis of metabolic pathways.
属性
分子式 |
C12H22ClNO10 |
|---|---|
分子量 |
378.77 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C12H21NO6.ClHO4/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;2-1(3,4)5/h9H,4-8H2,1-3H3,(H-,14,15,16,17);(H,2,3,4,5)/t9-;/m1./s1/i1D3; |
InChI 键 |
ZBHHJGORGXTIQI-AXHFJGNISA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


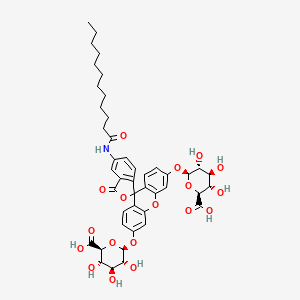
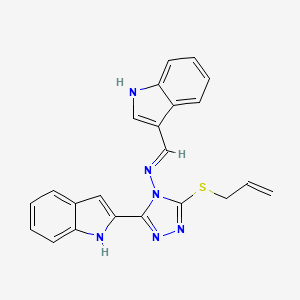
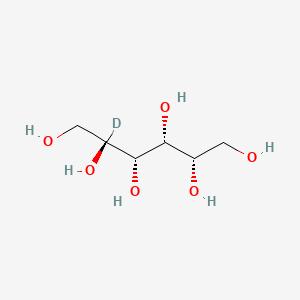
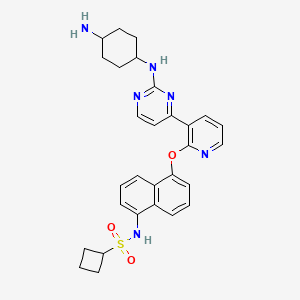
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
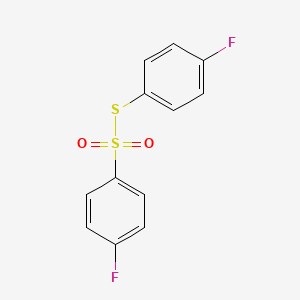
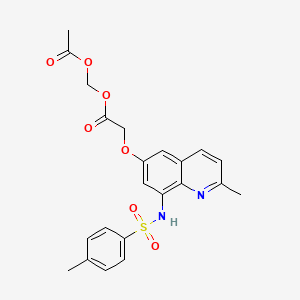
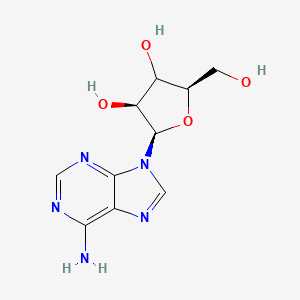

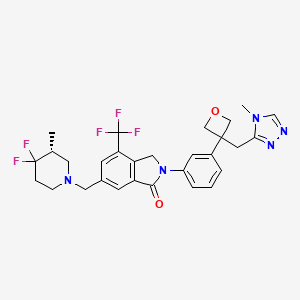
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
